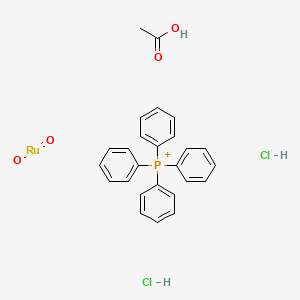
GLUTASAM
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
GLUTASAM is a chemical compound with the molecular formula C15H21N3O13Sm-2. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of GLUTASAM involves several steps, starting with the preparation of the core structure, followed by functionalization and purification. The synthetic routes typically involve the use of organometallic reagents such as lithium, magnesium, and zinc, which are prepared in situ through directed selective metalation reactions, halogen/metal exchange reactions, oxidative metal insertions, and transmetalation reactions . These methods allow for a wide range of cross-coupling reactions with different electrophiles, employing transition metal-catalyzed processes.
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation using genetically modified strains of Corynebacterium glutamicum. The fermentation process can be carried out in batch, fed-batch, continuous, or cell recycle batch fermentation systems . The production efficiency is enhanced by optimizing the genetic stability and glutamic-acid-producing capacity of the microbial strains through mutagenesis and screening techniques.
化学反応の分析
Types of Reactions
GLUTASAM undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, commonly using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines.
科学的研究の応用
GLUTASAM has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of GLUTASAM involves its interaction with specific molecular targets and pathways. It acts by binding to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which this compound is used .
類似化合物との比較
GLUTASAM can be compared with other similar compounds, such as glucosamine and glutathione. While all these compounds share some structural similarities, this compound is unique in its specific functional groups and applications. For example:
Glucosamine: Primarily used in joint health supplements and as a precursor for glycosaminoglycans.
Glutathione: Involved in detoxification processes and acts as an antioxidant.
These comparisons highlight the distinct properties and applications of this compound, making it a valuable compound in various scientific and industrial fields.
特性
CAS番号 |
148822-98-4 |
|---|---|
分子式 |
C11H14N2O3 |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-[(E)-aminomethylideneamino]thiophene-3-carboxylate](/img/structure/B1178730.png)

